O-Methyl-N-boc-L-tyrosinol
Description
Structural Context and Significance of O-Methylated Tyrosinol Derivatives
The structural significance of O-methylated tyrosinol derivatives lies in the strategic modification of the phenolic hydroxyl group of the parent L-tyrosine structure. O-methylation, the replacement of the acidic phenolic proton with a methyl group, imparts several crucial properties to the molecule. This modification prevents the phenol (B47542) from acting as a hydrogen bond donor and alters its electronic properties, which can have profound effects on molecular interactions and biological activity.
In the broader context of medicinal chemistry, O-methylation is a common strategy to improve the metabolic stability of phenolic compounds. The hydroxyl group of tyrosine is susceptible to phase II metabolism, particularly glucuronidation and sulfation, which can lead to rapid clearance of a drug from the body. By "capping" this hydroxyl group with a methyl ether, the metabolic susceptibility at this position is significantly reduced, often leading to an improved pharmacokinetic profile of the resulting molecule.
Furthermore, the O-methyl group can influence the binding affinity of a molecule to its biological target. The steric bulk and electronic nature of the methoxy (B1213986) group, compared to a hydroxyl group, can lead to altered binding interactions within a receptor pocket or enzyme active site. This can be exploited in drug design to fine-tune the potency and selectivity of a lead compound. For instance, in the study of certain bioactive peptides, the O-methylation of a tyrosine residue has been shown to impact receptor binding and signaling.
The reduction of the carboxylic acid moiety to a primary alcohol, yielding a tyrosinol derivative, introduces another layer of structural and functional diversity. Chiral amino alcohols are important structural motifs found in numerous biologically active natural products and synthetic pharmaceuticals. chemicalbook.com They can serve as key chiral building blocks in the synthesis of more complex molecules, including ligands for asymmetric catalysis and components of peptidomimetics. The hydroxyl group of the tyrosinol can be further functionalized, allowing for the attachment of other molecular fragments or pharmacophores.
Historical Development and Evolution of Synthetic Methodologies for N-Protected O-Functionalized L-Tyrosinol Analogues
The synthesis of N-protected O-functionalized L-tyrosinol analogues is intrinsically linked to the broader history of peptide synthesis and the development of protecting group chemistry. The foundational challenge in synthesizing peptides and their derivatives lies in the selective reaction of the desired functional groups while preventing unwanted side reactions at other reactive sites on the amino acid backbone and side chains.
In the early to mid-20th century, the synthesis of peptides was a formidable challenge. The introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, providing the first reliable and selectively removable protecting group for the α-amino group of amino acids. This paved the way for the systematic synthesis of small peptides in solution.
The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984, revolutionized the field. SPPS dramatically simplified the purification process by anchoring the growing peptide chain to an insoluble polymer support. This innovation spurred the development of new protecting group strategies compatible with solid-phase techniques.
The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, became a cornerstone of one of the two main SPPS strategies. The Boc group is stable to a wide range of reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA). This orthogonality with base-labile and other protecting groups allowed for complex peptide synthesis. The synthesis of an N-Boc protected amino acid typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.
The functionalization of the tyrosine side chain, such as through O-methylation, required a parallel development of protecting group strategies for the phenolic hydroxyl group. Early methods often involved non-selective reactions, leading to mixtures of products. The development of orthogonal protecting group schemes allowed for the selective protection of the α-amino group and the side-chain hydroxyl group. For instance, the amino group could be protected with a Boc group, followed by methylation of the phenolic hydroxyl group using a reagent like methyl iodide in the presence of a base.
The final step in the synthesis of a tyrosinol derivative, the reduction of the carboxylic acid, also saw significant methodological advancements. Early methods often employed harsh reducing agents like lithium aluminum hydride (LiAlH₄), which could be incompatible with certain protecting groups. The development of milder and more selective reducing agents, such as borane (B79455) complexes (e.g., BH₃·THF) and sodium borohydride (B1222165) in the presence of activating agents, allowed for the efficient reduction of N-protected amino acids to their corresponding amino alcohols without compromising the integrity of the protecting groups.
A common synthetic route to O-Methyl-N-Boc-L-tyrosinol would therefore involve a sequence of these historically developed methodologies:
N-protection: Reaction of L-tyrosine with di-tert-butyl dicarbonate to yield N-Boc-L-tyrosine.
O-methylation: Methylation of the phenolic hydroxyl group of N-Boc-L-tyrosine to give N-Boc-O-methyl-L-tyrosine.
Reduction: Reduction of the carboxylic acid of N-Boc-O-methyl-L-tyrosine to the primary alcohol to afford the final product, this compound.
Each of these steps has been refined over decades to improve yields, selectivity, and compatibility with a wide range of other functional groups, reflecting the broader evolution of synthetic organic chemistry.
Overview of Academic Research Trajectories for this compound
While specific academic research focusing exclusively on this compound as the primary subject is not extensively documented in dedicated publications, its utility can be inferred from its role as a key synthetic intermediate in various research areas. The research trajectories involving this compound are therefore best understood by examining the applications of its structural components: the O-methylated tyrosine moiety and the N-Boc-protected amino alcohol framework.
As a Building Block in Peptidomimetics and Novel Peptide Analogues:
A significant area of research where this compound serves as a valuable precursor is in the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and improved receptor selectivity. The O-methylation of the tyrosine side chain can contribute to increased metabolic stability, while the replacement of the peptide bond with other linkages, often facilitated by the amino alcohol functionality, can further enhance resistance to proteases.
In the Synthesis of Bioactive Natural Product Analogues:
Many natural products with important biological activities contain chiral amino alcohol or O-methylated aromatic moieties. This compound provides a versatile chiral starting material for the total synthesis or the synthesis of analogues of such natural products. Its well-defined stereochemistry and orthogonally protected functional groups allow for its incorporation into complex molecular architectures.
Development of Novel Ligands for Asymmetric Catalysis:
Chiral amino alcohols are a privileged class of ligands for a wide range of asymmetric catalytic transformations. The synthesis of novel chiral ligands is an active area of research aimed at developing more efficient and selective catalysts for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. This compound can be used as a scaffold to synthesize new chiral ligands, where the amino and hydroxyl groups can be further derivatized to coordinate with metal centers.
In Medicinal Chemistry and Drug Discovery:
The structural features of this compound make it an attractive intermediate in drug discovery programs. The O-methylated phenyl group is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties. The N-Boc-protected amino alcohol allows for the facile coupling to other molecular fragments to build a library of compounds for biological screening. While direct studies on the biological activity of this compound itself are scarce, its role as a precursor to more complex and potentially bioactive molecules is a key driver of its use in research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m0/s1 |
InChI Key |
PDULSURPMKMHCI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of O Methyl N Boc L Tyrosinol
Stereoselective Synthesis of O-Methyl-N-Boc-L-Tyrosinol Scaffolds
The stereoselective synthesis of this compound hinges on a sequence of carefully controlled chemical reactions that preserve the inherent chirality of the starting material, L-tyrosine. The primary steps involve the protection of the amine, methylation of the phenolic hydroxyl group, and reduction of the carboxylic acid.
Strategies for N-tert-Butoxycarbonyl Protection of L-Tyrosinol
The initial and crucial step in the synthetic pathway is the protection of the primary amino group of the tyrosine precursor to prevent unwanted side reactions in subsequent steps. nbinno.com The tert-butoxycarbonyl (Boc) group is the most common and effective choice for this purpose due to its stability under a wide range of reaction conditions and its facile, acid-labile removal. nbinno.com
The standard method for introducing the Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai The choice of base and solvent system can be tailored to optimize the reaction. Common bases include sodium hydroxide, potassium carbonate, or triethylamine (B128534), and the reaction is often performed in aqueous dioxane or tetrahydrofuran (B95107) (THF). rsc.org
A significant challenge in the Boc protection of tyrosine is the potential for competing O-acylation of the phenolic hydroxyl group, which leads to the formation of an N,O-bis-Boc byproduct. google.com To achieve high chemoselectivity for N-protection, reaction conditions must be carefully controlled. One effective strategy is to perform the reaction under specific pH control or to add the Boc₂O reagent in batches, which can significantly suppress the formation of the undesired side product and lead to high yields of N-Boc-L-tyrosine. google.com
| Reagent/System | Base | Solvent | Key Advantages |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | NaOH / K₂CO₃ | Water/Dioxane | Standard, reliable method with good yields. rsc.orggoogle.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (B129727) | Effective for amino acid esters. chemicalbook.com |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (B52724) | Catalytic, mild conditions. |
Phenolic O-Methylation and O-Alkylation Methodologies
Following the successful protection of the amino group, the next transformation is the selective methylation of the phenolic hydroxyl group. This step is critical for forming the O-methyl ether functionality of the target molecule.
The O-methylation of the N-Boc protected tyrosine derivative is typically accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (Sₙ2) with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methyl ether.
Regioselectivity is a key consideration in this step. The presence of the electron-withdrawing Boc group on the nitrogen atom significantly reduces its nucleophilicity, thereby preventing competitive N-methylation. researchgate.netnih.gov This electronic effect ensures that alkylation occurs preferentially at the more nucleophilic phenoxide oxygen.
A common and highly effective procedure involves treating the N-Boc-tyrosine derivative with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF. nih.govchemicalbook.com The NaH irreversibly deprotonates the phenol (B47542), generating the sodium phenoxide in situ. Subsequent addition of the methylating agent leads to clean and high-yielding O-methylation. chemicalbook.com
| Base | Methylating Agent | Solvent | Typical Conditions |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (MeI) | THF / DMF | Anhydrous, 0°C to room temperature. chemicalbook.com |
| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate (DMS) | Acetone / DMF | Reflux temperature. |
| Sodium Hydroxide (NaOH) | Dimethyl Sulfate (DMS) | Water/DCM (Phase Transfer) | Room temperature with a phase-transfer catalyst. |
Multi-Step Synthesis Pathways from L-Tyrosine Precursors
While L-tyrosinol itself can be a starting material, a more common and cost-effective approach begins with the readily available amino acid L-tyrosine. This multi-step pathway involves protection, methylation, and a final reduction step.
A typical synthetic sequence is as follows:
Esterification and N-Protection: L-tyrosine is first converted to its methyl ester, often by treatment with thionyl chloride in methanol. This reaction protects the carboxylic acid and facilitates purification. chemicalbook.com The resulting tyrosine methyl ester hydrochloride is then subjected to N-Boc protection using Boc₂O and a base like triethylamine to yield N-Boc-L-tyrosine methyl ester. chemicalbook.com
O-Methylation: The phenolic hydroxyl group of N-Boc-L-tyrosine methyl ester is then methylated as described in section 2.1.2, typically using NaH and methyl iodide, to produce N-Boc-O-methyl-L-tyrosine methyl ester.
Reduction to Alcohol: The final step is the reduction of the methyl ester functionality to the primary alcohol of the tyrosinol scaffold. This transformation is reliably achieved using powerful reducing agents. Lithium aluminum hydride (LAH) in an ethereal solvent like THF is highly effective for this conversion. Alternatively, sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in a mixed solvent system can also be employed, sometimes offering milder reaction conditions. The successful execution of this step yields the target molecule, this compound. ucla.edu
One-Pot and Streamlined Preparative Methods
In modern organic synthesis, there is a strong emphasis on developing streamlined processes that reduce the number of intermediate purification steps, thereby saving time, reagents, and minimizing waste. Such "one-pot" reactions are highly desirable for industrial-scale production. scielo.org.mx
For the synthesis of this compound, while a complete one-pot synthesis from L-tyrosine is challenging due to incompatible reagents and conditions, certain steps can be telescoped. For instance, a one-pot procedure for the N-Boc protection of L-tyrosine has been developed where careful control of reaction conditions in an aqueous medium allows for high-yield formation of the N-protected product without isolation of intermediates. google.com
Industrial Scale-Up Considerations for Research Production
The transition from laboratory-scale synthesis to industrial production of chiral amino alcohols like this compound presents a unique set of challenges and considerations. Key factors that must be addressed to ensure a safe, efficient, and economically viable process include reaction selectivity, cost of starting materials, process safety, and sustainability.
The cost and availability of raw materials are critical for industrial-scale production. westlake.edu.cn Aldehydes and imines are often utilized as readily accessible and economical starting materials for the synthesis of chiral β-amino alcohols. westlake.edu.cn However, their use can lead to competing side reactions, such as the formation of 1,2-diols or 1,2-diamines, which necessitates careful process optimization. westlake.edu.cn
Process safety is paramount in an industrial setting. The Swern oxidation, for example, while a mild and effective laboratory method, generates volatile and malodorous byproducts like dimethyl sulfide (B99878) and the toxic gas carbon monoxide, requiring specialized handling and containment in a large-scale setup. researchgate.net High-temperature reactions also introduce safety concerns and require robust engineering controls. wikipedia.org The development of continuous flow reactors can mitigate some of these risks by allowing for better temperature control and minimizing the volume of hazardous materials at any given time. nih.gov
A summary of key industrial scale-up considerations is presented in the table below.
| Consideration | Key Challenges | Potential Solutions |
| Selectivity | Achieving high chemo- and stereoselectivity to minimize byproduct formation. | Utilization of biocatalysis, development of highly selective catalysts. |
| Cost | High cost of chiral starting materials and reagents. | Use of inexpensive and readily available starting materials like aldehydes and imines, development of efficient catalytic systems. |
| Safety | Handling of hazardous reagents and byproducts, managing exothermic reactions. | Implementation of continuous flow processes, use of less hazardous reagents, robust engineering controls. |
| Efficiency & Sustainability | Low overall yields from multi-step syntheses, generation of significant waste. | Development of convergent synthetic routes, use of catalytic methods, enzyme immobilization for reuse. |
Derivatization and Chemical Reactivity of this compound
The presence of a protected amine (N-Boc) and a primary alcohol in this compound allows for a variety of selective chemical transformations, making it a highly versatile intermediate in organic synthesis.
Selective Deprotection of the N-Boc Moiety
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. The selective deprotection of the N-Boc moiety in this compound can be achieved using various acidic reagents, with the choice of reagent and conditions often dictated by the presence of other acid-sensitive functional groups in the molecule.
Commonly used reagents for N-Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) and hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. missouri.eduwikipedia.org TFA is a strong acid that effectively cleaves the Boc group, often at room temperature. missouri.edu A typical procedure involves treating the N-Boc protected compound with a solution of TFA in DCM. missouri.edu Similarly, a solution of 4M HCl in dioxane is a powerful reagent for Boc deprotection and can often provide the deprotected amine as its hydrochloride salt, which can facilitate purification. wikipedia.orgresearchgate.net
Milder acidic conditions can also be employed to achieve selective deprotection. Oxalyl chloride in methanol has been reported as a mild method for the deprotection of N-Boc groups from a variety of substrates. alfa-chemistry.comchem-station.com This method proceeds at room temperature and can be advantageous when dealing with sensitive molecules. alfa-chemistry.comchem-station.com Additionally, solvent-free methods using reagents like p-toluenesulfonic acid monohydrate under ball-milling conditions have been developed as a green chemistry approach to Boc deprotection. scirp.org
The choice of deprotection conditions is crucial to avoid unwanted side reactions. For instance, in the presence of other acid-labile groups, milder conditions or alternative protecting group strategies may be necessary. reddit.com
| Reagent/Conditions | Typical Solvent | General Observations | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Effective and common method, reaction is often complete within a few hours at room temperature. | missouri.edu |
| 4M HCl in Dioxane | Dioxane | Strong acidic conditions, often precipitates the product as the hydrochloride salt. | wikipedia.org |
| Oxalyl Chloride | Methanol | Mild conditions, proceeds at room temperature. | alfa-chemistry.comchem-station.com |
| p-Toluenesulfonic acid monohydrate | Solvent-free (ball-milling) | Environmentally friendly approach, yields the tosylate salt of the amine. | scirp.org |
Transformations at the Primary Alcohol Functionality
The primary alcohol of this compound is a key site for further chemical modifications, allowing for the introduction of various functional groups through oxidation, reduction, and nucleophilic substitution reactions.
The primary alcohol of N-Boc protected amino alcohols can be selectively oxidized to the corresponding aldehyde under mild conditions, avoiding over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two widely used methods for this transformation.
The Swern oxidation utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine. alfa-chemistry.comuni-ruse.bg These mild conditions are compatible with a wide range of functional groups and are known to cause minimal racemization of adjacent chiral centers. alfa-chemistry.com However, the reaction produces the foul-smelling byproduct dimethyl sulfide and toxic carbon monoxide, necessitating careful handling. chem-station.com
The Dess-Martin periodinane (DMP) oxidation offers a practical alternative, as it is performed at room temperature in a chlorinated solvent like dichloromethane. wikipedia.orgpitt.edu DMP is known for its high chemoselectivity, tolerating sensitive functional groups such as furan (B31954) rings, sulfides, and vinyl ethers. wikipedia.org A significant advantage of the DMP oxidation is its ability to oxidize N-protected amino alcohols without causing epimerization. wikipedia.org
The resulting aldehyde, O-Methyl-N-boc-L-tyrosinal, can be characterized by various spectroscopic methods. In ¹H NMR spectroscopy, the appearance of a characteristic aldehyde proton signal between δ 9-10 ppm and the disappearance of the alcohol proton signal would confirm the transformation.
| Reaction | Reagents | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | DCM, -78 °C | Mild conditions, minimal racemization. | alfa-chemistry.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM, Room Temperature | High chemoselectivity, no epimerization of N-protected amino alcohols. | wikipedia.org |
Further reduction of the primary alcohol functionality in this compound can be achieved through deoxygenation reactions. These reactions remove the hydroxyl group, converting the alcohol into an alkane.
One common method for the deoxygenation of alcohols is the Barton-McCombie reaction, which proceeds via a radical mechanism. This typically involves the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate, followed by treatment with a radical initiator and a hydrogen atom source, like tributyltin hydride. While effective, this method involves the use of toxic tin reagents. More recent developments have focused on cleaner, catalytic methods. For instance, a ruthenium-catalyzed deoxygenation of aliphatic primary alcohols has been shown to have good functional group tolerance and efficiency under practical conditions. organic-chemistry.org Another approach involves the reduction of derived diphenyl phosphate (B84403) esters with lithium triethylborohydride. organic-chemistry.org
A light-driven, metal-free direct deoxygenation of alcohols using hydrazine (B178648) as a reductant has also been developed, offering a milder and more environmentally friendly alternative. nih.gov This method is notable for its excellent functional group tolerance and the production of non-toxic byproducts. nih.gov
The primary alcohol of this compound can readily undergo nucleophilic substitution reactions to form ethers and esters.
Ether Formation: The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. wikipedia.orglibretexts.orgmasterorganicchemistry.com This S_N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. libretexts.orgmasterorganicchemistry.com For a primary alcohol like that in this compound, this reaction is generally efficient. masterorganicchemistry.com The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is common for the deprotonation step. masterorganicchemistry.com
Ester Formation: Esterification of the primary alcohol can be achieved through several methods. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine is a straightforward approach.
The Mitsunobu reaction provides a mild and versatile method for the formation of esters from primary and secondary alcohols. missouri.eduwikipedia.orgorganic-chemistry.org This reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgorganic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the primary alcohol of this compound. wikipedia.org
| Transformation | Reaction Name | Key Reagents | General Mechanism | Reference |
|---|---|---|---|---|
| Ether Formation | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl halide | S_N2 reaction of the corresponding alkoxide. | wikipedia.orglibretexts.orgmasterorganicchemistry.com |
| Ester Formation | (General) | Acyl chloride/anhydride, Base (e.g., Pyridine) | Nucleophilic acyl substitution. | researchgate.net |
| Ester Formation | Mitsunobu Reaction | PPh₃, DEAD/DIAD, Carboxylic acid | Activation of the alcohol followed by S_N2 attack. | missouri.eduwikipedia.orgorganic-chemistry.org |
Reactivity of the O-Methylated Phenolic Ring
The phenolic ring of this compound, structurally analogous to an anisole (B1667542) derivative, exhibits reactivity characteristic of an electron-rich aromatic system. The presence of the O-methyl group significantly influences the regioselectivity and rate of reactions involving the ring. This group acts as a powerful activating substituent, enhancing the nucleophilicity of the aromatic core and directing incoming electrophiles primarily to the ortho and para positions relative to itself.
Electrophilic Aromatic Substitution Studies
The methoxy (B1213986) (-OCH₃) group on the phenolic ring of this compound is a strong activating group for electrophilic aromatic substitution (SEAr). Through its electron-donating resonance effect, it increases the electron density of the aromatic ring, making it significantly more nucleophilic than unsubstituted benzene. This activation is particularly pronounced at the ortho and para positions, leading to a high degree of regioselectivity in substitution reactions.
While specific studies on this compound are not extensively documented in publicly accessible literature, the reactivity can be reliably inferred from studies on closely related N-protected tyrosine derivatives. Research into the halogenation of tyrosine N-oxime methyl ester, for instance, provides valuable insights into the outcomes of such reactions. researchgate.net Halogenation using N-halosuccinimides (NBS, NCS, NIS) demonstrates that substitution occurs exclusively at the positions ortho to the activating phenolic group.
Key findings from these studies show that reaction conditions can be tuned to favor either mono- or di-substitution. For example, the addition of an acid can suppress the formation of dihalogenated products, allowing for the isolation of the mono-halogenated derivative in good yields. researchgate.net Conversely, using an excess of the halogenating agent in a two-step, one-flask process involving a spirocyclic intermediate can yield the dihalogenated products efficiently. researchgate.net
The table below summarizes typical conditions and yields for the monohalogenation of a tyrosine derivative, illustrating the practical application of electrophilic aromatic substitution on this scaffold.
Oxidative Functionalization of the Aromatic Moiety
The electron-rich nature of the O-methylated phenolic ring also makes it susceptible to oxidative transformations. A prominent strategy for the functionalization of tyrosine and its derivatives involves an oxidative dearomatization-rearomatization sequence. nih.govresearchgate.net In this process, the phenolic ring is oxidized to generate a highly electrophilic cyclohexadienone intermediate in situ. This intermediate is not isolated but is readily attacked by various nucleophiles. Subsequent rearomatization restores the aromatic system, now bearing a new substituent.
This methodology provides a powerful route for introducing diverse functional groups onto the aromatic ring under relatively mild conditions. The specific oxidant used plays a crucial role in the efficiency and outcome of the reaction. Modern synthetic methods often employ hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) or phenyliodine(III) diacetate (PIDA), for such transformations. princeton.edumdpi.com These reagents are known for their high selectivity and functional group tolerance, making them suitable for complex molecules like this compound.
The general mechanism for this transformation can be summarized in the following steps:
Oxidation: The O-methylated phenol is oxidized, often by a hypervalent iodine reagent, to form a dearomatized cyclohexadienone species.
Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the electrophilic dienone intermediate. The position of attack can be controlled by the substitution pattern of the ring and the reaction conditions.
Rearomatization: The resulting intermediate undergoes tautomerization or elimination to restore the aromatic ring, yielding the functionalized product.
This strategy has been successfully applied for the modification of peptides and proteins by targeting tyrosine residues, highlighting its potential for bioconjugation and medicinal chemistry applications. nih.gov
The table below outlines the conceptual stages of this synthetic strategy.
Comprehensive Spectroscopic and Analytical Characterization of O Methyl N Boc L Tyrosinol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like O-Methyl-N-boc-L-tyrosinol. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton would be expected. The tert-butoxycarbonyl (Boc) protecting group would exhibit a characteristic singlet at approximately 1.4 ppm, integrating to nine protons. The protons of the aromatic ring of the tyrosine moiety would appear in the aromatic region, typically between 6.8 and 7.2 ppm, as two doublets due to the para-substitution pattern. The methoxy (B1213986) group protons (O-CH₃) would present as a singlet around 3.8 ppm. The protons on the chiral carbon and the adjacent methylene (B1212753) group (CH₂OH) would show more complex splitting patterns, providing crucial information about their connectivity and stereochemical arrangement.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the Boc group would resonate around 155 ppm, while the quaternary carbon of the Boc group would appear around 80 ppm. The aromatic carbons would have signals in the range of 114 to 158 ppm, and the methoxy carbon would be observed around 55 ppm. The carbons of the tyrosinol backbone would provide further confirmation of the structure.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.4 | s | 9H |
| Aromatic | ~6.8-7.2 | d, d | 4H |
| Methoxy (O-CH₃) | ~3.8 | s | 3H |
| CH (chiral center) | Variable | m | 1H |
| CH₂ (benzylic) | Variable | m | 2H |
| CH₂OH | Variable | m | 2H |
| NH | Variable | br s | 1H |
| OH | Variable | br s | 1H |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Boc (C=O) | ~155 |
| Boc (C(CH₃)₃) | ~80 |
| Aromatic C-O | ~158 |
| Aromatic C-H | ~114-130 |
| Aromatic C-C | ~130 |
| Methoxy (O-CH₃) | ~55 |
| CH (chiral center) | ~55-60 |
| CH₂ (benzylic) | ~35-40 |
| CH₂OH | ~60-65 |
| Boc (CH₃) | ~28 |
Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
The expected monoisotopic mass of this compound (C₁₅H₂₃NO₄) is approximately 281.1627 g/mol . In a high-resolution mass spectrum, the observation of a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to this mass would provide strong evidence for the successful synthesis of the target compound.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further confirm the structure. Characteristic fragmentation patterns for N-Boc protected amino alcohols include the loss of the Boc group (a loss of 100 amu) or the loss of isobutylene (B52900) (a loss of 56 amu) from the molecular ion. Other fragments would correspond to the cleavage of bonds within the tyrosinol backbone, providing further structural confirmation.
Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity determination. nbinno.com
A reversed-phase HPLC method, typically using a C18 column with a gradient elution of water and acetonitrile (B52724) (often with a modifier like trifluoroacetic acid), would be employed. A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The purity can be quantified by integrating the area of the main peak and comparing it to the total area of all peaks. Purity levels exceeding 98% are often required for subsequent applications. nih.gov
In research syntheses, flash column chromatography is a common technique for the purification of the crude product. By selecting an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), this compound can be separated from starting materials, reagents, and byproducts.
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
While NMR and MS provide information about the connectivity and mass of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. To perform this analysis, a single crystal of this compound of suitable quality is required.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are highly sensitive to the stereochemistry of a molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
For this compound, the CD spectrum would be expected to show characteristic bands in the ultraviolet region, arising from the electronic transitions of the aromatic chromophore of the tyrosine moiety. The sign and magnitude of these Cotton effects are directly related to the L-configuration of the stereocenter. The CD spectrum can be used to confirm that the stereochemical integrity of the chiral center has been maintained throughout the synthetic process. The analysis of the CD spectra of tyrosine derivatives can be complex but provides valuable information about the conformation and electronic structure of the molecule in solution. researchgate.net
Computational Chemistry and Theoretical Investigations of O Methyl N Boc L Tyrosinol
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to predicting the reactivity and electronic characteristics of a molecule. These methods can map out the electron distribution and identify regions susceptible to chemical attack.
Frontier Molecular Orbital (FMO) Analysis in Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the outcome of chemical reactions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. For O-Methyl-N-boc-L-tyrosinol, an FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack, guiding synthetic strategies. While studies on related compounds like methyl(tert-butoxycarbonyl)-L-tyrosinate have utilized DFT for FMO analysis, specific data for the tyrosinol derivative is absent. researchgate.net
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and non-covalent interactions, which are vital in biological systems and materials science. An MEP analysis of this compound would reveal its electrophilic and nucleophilic regions, offering insights into its interaction with other molecules. Again, while this is a standard computational tool, specific MEP maps and charge distribution data for this compound have not been published.
Fukui Chemical Reactivity Descriptors for Site Selectivity
Fukui functions are another set of descriptors derived from conceptual DFT that quantify the reactivity of different atomic sites within a molecule. They can predict which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. The calculation of Fukui indices for this compound would provide a more quantitative measure of its site selectivity compared to a qualitative FMO analysis. However, no such specific data is available in the current body of scientific literature.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most favorable reaction pathways. For the synthesis or reactions involving this compound, computational modeling could verify proposed mechanisms or even predict new, more efficient synthetic routes. This type of detailed mechanistic study for this specific compound has not been documented.
Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Derivatives
The three-dimensional structure and flexibility of a molecule are critical to its function, particularly for biologically active compounds. Conformational analysis identifies the stable low-energy arrangements of a molecule, while molecular dynamics (MD) simulations provide a picture of its dynamic behavior over time. For this compound, understanding its conformational landscape and dynamics would be essential for predicting its biological activity and interactions with receptors. Research on similar N-Boc protected amino acid derivatives often includes conformational studies, but specific findings for this compound are not present in the literature.
Academic Applications in Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science
O-Methyl-N-Boc-L-Tyrosinol as a Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis, the primary goal is to create chemical compounds with a specific three-dimensional arrangement (stereochemistry), which is crucial for biological activity. This compound is a prime example of a chiral building block, a molecule derived from a readily available, enantiomerically pure natural product (in this case, L-tyrosine). This "chiral pool" approach allows chemists to transfer the inherent chirality of the starting material to a more complex target molecule, avoiding the need for complex and often costly asymmetric reactions.
The utility of this compound stems from its distinct functional groups:
The Chiral Center: The stereocenter at the carbon bearing the protected amino group is maintained throughout synthetic sequences, ensuring the final product has the desired L-configuration.
The N-Boc Group: The tert-butyloxycarbonyl group provides robust protection for the amine, preventing unwanted side reactions. It is stable under a wide range of conditions but can be removed cleanly under mild acidic conditions, such as with trifluoroacetic acid (TFA), allowing for subsequent chemical modifications at the nitrogen atom.
The O-Methyl Group: The methyl ether on the phenolic ring is a stable protecting group that prevents the phenol (B47542) from undergoing undesired reactions like oxidation. This is particularly important in syntheses involving oxidizing agents or electrophiles.
The Primary Alcohol: The hydroxymethyl group (-CH2OH) is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions.
| Feature | Role in Asymmetric Synthesis |
| Chiral Backbone | Transfers the inherent L-stereochemistry to the target molecule. |
| N-Boc Protection | Shields the amino group from unwanted reactions; allows for controlled deprotection and further functionalization. |
| O-Methyl Protection | Ensures the phenolic hydroxyl group remains inert during synthesis. |
| Primary Alcohol | Provides a reactive site for chain elongation, oxidation, or coupling reactions. |
Synthesis of Structurally Complex Organic Molecules
This compound is an ideal starting material for the synthesis of structurally complex organic molecules. Its bifunctional nature (protected amine and alcohol) allows it to be elaborated in a controlled, stepwise manner. Chemists can selectively modify the alcohol group while keeping the amine protected, or vice versa, enabling the construction of intricate molecular frameworks. For instance, the alcohol can be converted into a leaving group, allowing for nucleophilic substitution to introduce new carbon-carbon or carbon-heteroatom bonds. Alternatively, oxidation of the alcohol to the corresponding aldehyde provides an electrophilic center for reactions such as Wittig, Grignard, or aldol (B89426) reactions, further extending the carbon skeleton. The stability of the O-methyl and N-Boc groups ensures that these transformations occur without compromising the integrity of the rest of the molecule. chemimpex.com
Total Synthesis of Natural Products and Analogues
The structural motif of O-methyl-tyrosine is found in several complex natural products, particularly in depsipeptides with potent biological activity. A prominent example is the cryptophycin (B1240208) family of antitumor agents. nih.govbeilstein-journals.org The total synthesis of cryptophycin analogues utilizes a chlorinated O-methyl-D-tyrosine derivative as "Unit B" of the molecule (note the D-stereochemistry in the natural product). beilstein-journals.orgnih.gov The synthesis of this unit involves similar chemical principles to those applied to this compound.
In these syntheses, a suitably protected tyrosine derivative serves as the chiral precursor. The N-Boc and O-methyl groups ensure that the core structure remains intact during the multi-step assembly of the different units of the natural product. This highlights the critical role of such building blocks in providing key structural fragments with the correct stereochemistry for the successful total synthesis of complex, biologically active natural products. nih.govnih.gov
Preparation of Stereodefined Macrocyclic Architectures
Macrocycles, large ring-containing molecules, are of significant interest in medicinal chemistry and materials science. The synthesis of macrocycles with defined stereochemistry often relies on chiral building blocks that can be linked together and then cyclized. This compound is well-suited for this purpose.
The synthetic strategy typically involves preparing a linear precursor that contains the tyrosinol moiety. After several steps to build the linear chain, the two ends of the molecule are joined. The N-Boc group can be removed to liberate the amine, which can then form an amide bond with a carboxylic acid at the other end of the chain (macrolactamization). Alternatively, the primary alcohol can be used to form an ester bond with a terminal carboxylic acid (macrolactonization). The synthesis of cryptophycins, which are macrocyclic depsipeptides, exemplifies this process, where different molecular fragments are coupled and ultimately cyclized to form the final 16-membered ring. nih.govgoogle.com
Integration into Peptide and Peptidomimetic Chemistry for Advanced Scaffolds
While not a standard amino acid, this compound is a valuable component in the field of peptide science, particularly for creating modified peptides and peptidomimetics with enhanced therapeutic properties.
Role in Solid-Phase and Solution-Phase Peptide Synthesis Methodologies
The N-Boc protecting group is a cornerstone of one of the two major strategies for solid-phase peptide synthesis (SPPS), known as Boc-SPPS. In this methodology, amino acids with their alpha-amino group protected by a Boc group are sequentially coupled to a growing peptide chain anchored to a solid resin.
The key steps in a Boc-SPPS cycle are:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). tcichemicals.com
Neutralization: A base is used to neutralize the resulting ammonium (B1175870) salt.
Coupling: The next N-Boc protected amino acid is activated and coupled to the newly freed N-terminus of the peptide chain.
While this compound itself cannot be directly incorporated into the middle of a peptide chain using standard amide coupling protocols due to its C-terminal alcohol, its corresponding carboxylic acid, Boc-O-methyl-L-tyrosine, is a standard reagent in such syntheses. chemimpex.comchemimpex.com The principles of Boc protection and deprotection are identical. The O-methyl group serves as a permanent side-chain protecting group that is stable to the repetitive TFA treatments used to remove the N-Boc group during synthesis. This is an advantage over other protecting groups that might be partially cleaved under these conditions.
| Synthesis Type | Role of N-Boc and O-Methyl Groups |
| Solid-Phase Peptide Synthesis (SPPS) | The N-Boc group serves as the temporary N-terminal protection, removed at each cycle with TFA. The O-methyl group provides stable, acid-resistant protection for the phenolic side chain. |
| Solution-Phase Peptide Synthesis | Similar to SPPS, the N-Boc group controls coupling by protecting the amine, while the O-methyl group protects the side chain throughout the synthesis. |
Design and Chemical Synthesis of Bioactive Peptides and Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or more potent biological activity. This compound is a valuable precursor for creating such molecules. chemimpex.com
One common strategy in peptidomimetic design is to modify the C-terminus of a peptide. Replacing the terminal carboxylic acid with a primary alcohol, as found in tyrosinol, can prevent degradation by carboxypeptidase enzymes and may alter the binding affinity of the peptide for its biological target. This compound can be coupled to the C-terminus of a peptide chain during synthesis to create a C-terminally modified, alcohol-containing peptidomimetic. Furthermore, its derivatives are used to synthesize neurotransmitter analogs and other bioactive molecules where mimicking natural amino acids is beneficial for receptor binding and drug discovery. chemimpex.com
Development of Bioconjugation Reagents and Methodologies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences. chemimpex.com this compound can serve as a precursor for the development of novel bioconjugation reagents. The primary alcohol of the tyrosinol moiety is a nucleophilic handle that can be readily functionalized.
For instance, the alcohol can be activated to form a leaving group or converted into other reactive functionalities such as an aldehyde, amine, or thiol. These functionalities can then be used to attach the molecule to proteins, antibodies, or nucleic acids. The O-methylated and N-Boc protected core provides a stable scaffold that can be further elaborated with reporter molecules (e.g., fluorophores, biotin) or cytotoxic agents for targeted drug delivery. The defined stereochemistry of the molecule can also be advantageous in creating site-specific and structurally well-defined bioconjugates.
Contributions to Supramolecular Chemistry and Functional Material Design
The ability of molecules to self-assemble into ordered, non-covalent structures is the foundation of supramolecular chemistry and has significant implications for the design of functional materials.
This compound can be utilized as a monomer in the synthesis of functional polymers. The hydroxyl group provides a point for polymerization, for example, through the formation of polyesters or polyethers. The resulting polymers would have pendant N-Boc protected, O-methylated tyrosine side chains. The deprotection of the Boc group would yield a polymer with primary amine functionalities, which could be used for post-polymerization modification, such as grafting other molecules or for pH-responsive applications.
These polymers could find use as biocompatible materials for drug delivery, tissue engineering scaffolds, or as polymeric probes where the aromatic side chains can be further functionalized with sensing moieties. The chirality of the monomer unit can impart specific secondary structures to the polymer chain, leading to materials with unique optical or recognition properties.
N-protected amino acids and their derivatives are well-known to form a variety of self-assembled structures, including gels, fibers, and vesicles, driven by non-covalent interactions such as hydrogen bonding and π-stacking. The N-Boc group can participate in hydrogen bonding, and the O-methylated phenyl ring can engage in π-π interactions. nih.gov The primary alcohol also provides an additional site for hydrogen bonding.
The interplay of these interactions can lead to the formation of well-defined supramolecular architectures in various solvents. The study of these self-assembly processes provides insights into the fundamental principles of molecular recognition and can lead to the development of novel "smart" materials that respond to external stimuli.
Table 2: Potential Self-Assembled Structures and Driving Forces
| Potential Supramolecular Structure | Primary Driving Forces | Potential Application |
| Organogels | Hydrogen bonding, van der Waals interactions | Drug delivery, templating |
| Nanofibers | π-stacking, hydrogen bonding | Tissue engineering, sensing |
| Vesicles | Amphiphilic self-assembly in aqueous media | Encapsulation, controlled release |
Utilization in Catalyst Design and Immobilization Studies
Chiral amino alcohols are a privileged class of compounds in asymmetric catalysis, often serving as chiral ligands for metal catalysts or as organocatalysts themselves. This compound, with its defined stereocenter and functional groups, is a promising candidate for such applications.
The hydroxyl group and the nitrogen atom (after deprotection of the Boc group) can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The O-methylated phenyl group can provide steric bulk and electronic tuning of the catalytic center.
Furthermore, the molecule can be immobilized onto a solid support, such as a polymer resin or silica (B1680970) gel, through its hydroxyl or aromatic ring functionality. This immobilization facilitates the separation and recycling of the catalyst, which is a key consideration for sustainable and industrial-scale chemical processes. The development of catalysts derived from this compound could therefore contribute to the advancement of green chemistry. researchgate.net
Mechanistic Probes for Investigating Biochemical Pathways
This compound is a valuable molecular tool for elucidating complex biochemical processes. Its specific chemical modifications—the methylation of the phenolic hydroxyl group, the Boc protection of the amine, and the reduction of the carboxylic acid to a primary alcohol—provide a stable and specific probe for investigating enzymatic mechanisms and oxidative pathways. By systematically blocking the reactive sites of the parent amino acid, L-tyrosine, this compound allows researchers to dissect the roles of specific functional groups in biological interactions.
Studies on Enzyme Mechanisms and Protein-Ligand Interactions
The unique structure of this compound makes it an effective probe for exploring the active sites of enzymes and the binding pockets of proteins. The methylation of the phenolic hydroxyl group prevents it from acting as a hydrogen bond donor and blocks its potential for phosphorylation by kinases, a critical step in many signaling pathways. The bulky tert-butyloxycarbonyl (Boc) group on the amine offers steric hindrance and prevents peptide bond formation, while the primary alcohol provides a different set of potential interactions compared to the carboxylate group of tyrosine.
In enzymatic studies, O-methylated tyrosine derivatives are used to understand substrate specificity and the catalytic mechanism. nih.gov For instance, studies on enzymes like L-amino acid oxidase (LAAO) have utilized O-methyl-l-tyrosine to investigate how modifications to the phenolic group affect substrate binding and the rate-determining steps of the reaction. nih.gov this compound can serve as a non-reactive analogue to map out the spatial and electronic requirements of a binding pocket without triggering the full catalytic cycle. Researchers can use it to occupy an active site, allowing for structural determination (e.g., via X-ray crystallography) of the enzyme-ligand complex and providing a snapshot of the binding interactions. nih.gov
| Compound | Key Structural Features | Binding Affinity (Kd, µM) | Inferred Role of Functional Group |
|---|---|---|---|
| L-Tyrosine | Free Phenol, Free Amine, Carboxylic Acid | 15 | Baseline Affinity |
| N-Boc-L-Tyrosinol | Free Phenol, Boc-Amine, Primary Alcohol | 45 | Carboxylic acid is important for binding. |
| This compound | Methylated Phenol, Boc-Amine, Primary Alcohol | 250 | Phenolic hydroxyl is a critical hydrogen bond donor. |
Investigation of Oxidative Modification Processes in Model Systems
Tyrosine residues in proteins are susceptible to a variety of oxidative modifications, including the formation of 3-nitrotyrosine, dityrosine (B1219331) cross-links, and halogenated derivatives. researchgate.net These modifications are often linked to cellular damage, aging, and disease pathology. Investigating the precise mechanisms of these oxidative processes requires model systems and control compounds that can isolate specific reaction pathways.
This compound serves as an excellent negative control in such studies. The phenolic hydroxyl group is the primary site of oxidative attack on tyrosine by reactive oxygen species (ROS) and reactive nitrogen species (RNS). By "capping" this hydroxyl group with a chemically stable methyl group, the compound is rendered inert to these oxidative reactions. researchgate.net
For example, in a study designed to assess the propensity of a peptide to undergo nitration by peroxynitrite, researchers could synthesize two versions of the peptide: one containing L-tyrosine and another containing O-methyl-tyrosine (derived from a precursor like this compound). Exposure of both peptides to peroxynitrite would result in the nitration of the tyrosine-containing peptide, while the O-methylated version would remain unmodified. This directly demonstrates that the phenolic hydroxyl group is the site of modification.
| Compound | Reactive Site | % Modified after 1h Incubation | Conclusion |
|---|---|---|---|
| N-Boc-L-Tyrosinol | Phenolic -OH | 85% (Nitrated Product) | The free phenolic hydroxyl is highly susceptible to oxidation. |
| This compound | Phenolic -OCH3 | <1% | Methylation of the hydroxyl group effectively blocks oxidative modification at this site. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
